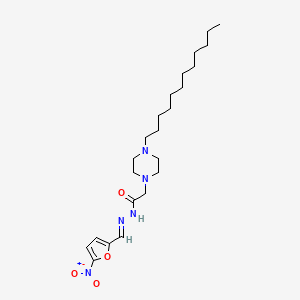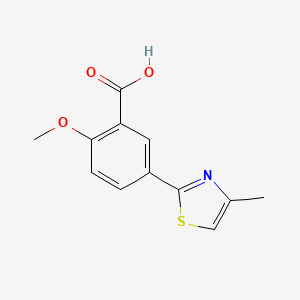
Uranium, dinitrodioxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Uranium, dinitrodioxo- is a compound that contains uranium in a specific oxidation state, combined with nitro and oxo groups Uranium is a heavy metal with significant applications in nuclear energy due to its radioactive properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of uranium, dinitrodioxo- typically involves the reaction of uranium compounds with nitro and oxo reagents under controlled conditions. One common method is the reaction of uranium trioxide with nitric acid, which results in the formation of uranium, dinitrodioxo-.
Industrial Production Methods: Industrial production of uranium, dinitrodioxo- often involves large-scale chemical processes where uranium ore is processed to extract uranium oxide, which is then reacted with nitric acid to produce the desired compound. The reaction conditions are carefully controlled to ensure the purity and stability of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Uranium, dinitrodioxo- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to higher oxidation states of uranium.
Reduction: It can be reduced to lower oxidation states, often using reducing agents like hydrogen or metals.
Substitution: The nitro and oxo groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or ozone.
Reduction: Reducing agents like hydrogen gas or zinc metal.
Substitution: Reagents like halogens or other nucleophiles.
Major Products Formed:
Oxidation: Higher oxidation state uranium compounds.
Reduction: Lower oxidation state uranium compounds.
Substitution: Various substituted uranium compounds depending on the reagents used.
Aplicaciones Científicas De Investigación
Uranium, dinitrodioxo- has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other uranium compounds and in studies of uranium chemistry.
Biology: Investigated for its potential effects on biological systems, particularly in the context of radiation biology.
Medicine: Explored for its potential use in radiopharmaceuticals for cancer treatment.
Industry: Utilized in the nuclear industry for fuel production and in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of uranium, dinitrodioxo- involves its interaction with molecular targets through its radioactive properties and chemical reactivity. The compound can interact with biological molecules, causing ionization and damage to cellular structures. The pathways involved include oxidative stress and disruption of cellular functions due to radiation exposure.
Comparación Con Compuestos Similares
Uranium trioxide: Another uranium compound with similar oxidation states but different chemical properties.
Uranium hexafluoride: Used in the uranium enrichment process, with distinct reactivity compared to uranium, dinitrodioxo-.
Uranium dioxide: A common form of uranium used in nuclear reactors, with different chemical behavior.
Uniqueness: Uranium, dinitrodioxo- is unique due to its specific combination of nitro and oxo groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its applications in multiple scientific fields make it a compound of significant interest.
Propiedades
Número CAS |
29075-42-1 |
|---|---|
Fórmula molecular |
N2O6U-2 |
Peso molecular |
362.04 g/mol |
Nombre IUPAC |
dioxouranium;dinitrite |
InChI |
InChI=1S/2HNO2.2O.U/c2*2-1-3;;;/h2*(H,2,3);;;/p-2 |
Clave InChI |
KZZVSJOYTLGHGI-UHFFFAOYSA-L |
SMILES canónico |
N(=O)[O-].N(=O)[O-].O=[U]=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


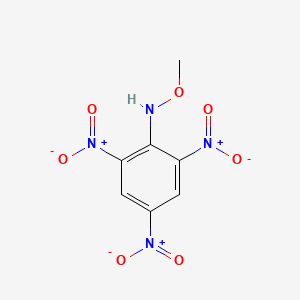
![4,4'-[Ethane-1,2-diylbis(oxy)]bis(2,2,6,6-tetramethylpiperidine)](/img/structure/B14693902.png)
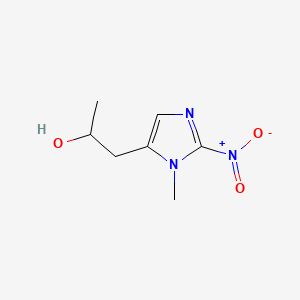

![2-[[4-(Dimethylamino)phenyl]methylideneamino]-5-ethoxyphenol](/img/structure/B14693921.png)

![2-chloro-5-[2-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]ethyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14693937.png)
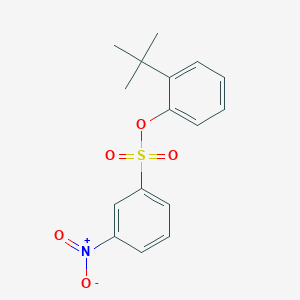

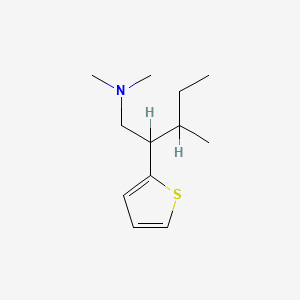

![N-[(4-chlorophenyl)carbamoyl]formamide](/img/structure/B14693980.png)
